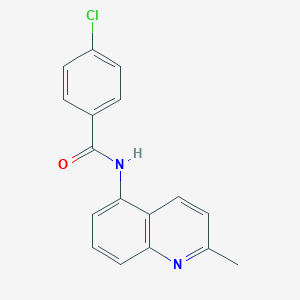
4-chloro-N-(2-methylquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-chloro-N-(2-methylquinolin-5-yl)benzamide is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. This compound has been shown to form stable complexes with these metal ions, which may interfere with their biological functions and lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
4-chloro-N-(2-methylquinolin-5-yl)benzamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the detection of metal ions, and the modulation of enzymatic activity. This compound has also been shown to have antioxidant properties, which may make it useful for the prevention and treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the primary advantages of using 4-chloro-N-(2-methylquinolin-5-yl)benzamide in lab experiments is its high selectivity and sensitivity towards metal ions such as copper and zinc. This compound is also relatively easy to synthesize and has been shown to be stable under a range of experimental conditions.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may not be suitable for all experimental systems, and further studies are needed to determine its potential applications in different contexts.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(2-methylquinolin-5-yl)benzamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Another potential direction for research is the development of new fluorescent probes based on the structure of 4-chloro-N-(2-methylquinolin-5-yl)benzamide. These probes could be used to detect a range of different metal ions and could have applications in a variety of experimental systems.
Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(2-methylquinolin-5-yl)benzamide and its potential applications in different experimental contexts. By gaining a better understanding of this compound, researchers may be able to develop new tools and therapies for a range of different diseases and conditions.
合成法
The synthesis of 4-chloro-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 4-chlorobenzoic acid with 2-methylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to obtain the final product.
科学的研究の応用
4-chloro-N-(2-methylquinolin-5-yl)benzamide has been found to have a range of potential applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying their role in biological systems.
In addition to its use as a fluorescent probe, 4-chloro-N-(2-methylquinolin-5-yl)benzamide has also been studied for its potential as an antitumor agent. This compound has been found to inhibit the growth of cancer cells in vitro, and further studies are underway to determine its potential as a therapeutic agent for the treatment of cancer.
特性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC名 |
4-chloro-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O/c1-11-5-10-14-15(19-11)3-2-4-16(14)20-17(21)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,20,21) |
InChIキー |
UDUHAWCXZGSZHQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)



![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)